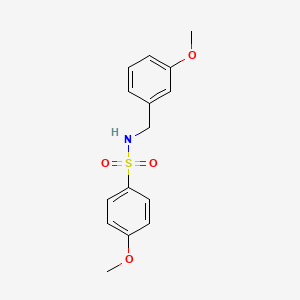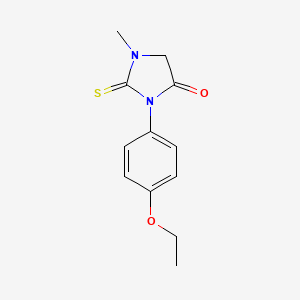![molecular formula C17H17N3O4 B5820007 N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide, also known as NSC 693868, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The exact mechanism of action of N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 is not fully understood, but it is believed to act as a modulator of multiple signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to modulate the activity of several ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Finally, this compound has been shown to modulate neurotransmitter release, suggesting that it may have potential as a treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has several advantages for use in lab experiments. This compound is relatively easy to synthesize and produces high yields of pure product. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been extensively studied and its effects are well-characterized. However, there are also some limitations to its use. N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may complicate its use in some experiments.
Future Directions
There are several potential future directions for research involving N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine the optimal dosing and delivery methods for N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 in cancer treatment. Additionally, research is needed to determine the potential of this compound for treating other diseases, such as inflammatory disorders and neurological disorders. Finally, further studies are needed to fully elucidate the mechanism of action of N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868, which may lead to the development of more targeted therapies based on this compound.
Synthesis Methods
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 can be synthesized using a multi-step process that involves the reaction of 3-pyridinecarboxaldehyde with 4-morpholinecarboxylic acid to form an imine intermediate, which is then reacted with furfurylamine to yield the final product. This method has been optimized to produce high yields of pure N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868.
Scientific Research Applications
N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide 693868 has been shown to have anti-inflammatory effects, which may make it useful for treating inflammatory diseases such as arthritis. Finally, this compound has been shown to modulate neurotransmitter release, suggesting that it may have potential as a treatment for neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
N-[(E)-3-morpholin-4-yl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-16(15-4-2-8-24-15)19-14(11-13-3-1-5-18-12-13)17(22)20-6-9-23-10-7-20/h1-5,8,11-12H,6-7,9-10H2,(H,19,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRGRXHJDOMWFX-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)

![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)



![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)


![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)